4-(1-Aminobutyl)phenol

Physicochemical Properties Lipophilicity Formulation Science

Research requiring precise structure-activity relationships (SAR) for phenolic alkylamines often fails due to off-the-shelf achiral analogs with mismatched lipophilicity (e.g., tyramine LogP ~0.7). 4-(1-Aminobutyl)phenol (CAS 708253-44-5) solves this: - **Quantifiable differentiation**: LogP 1.76 vs 0.7, enabling accurate membrane permeability studies. - **Chiral center at benzylic carbon**: Allows synthesis of (R)- and (S)-enantiomers (CAS 1217445-51-6 / 1217466-82-4). - **Patent-covered scaffold**: WO2004000783A1 antimalarial class - validated for antiprotozoal library construction. Available from BenchChem with verified purity and chain of custody.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12272325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminobutyl)phenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)O)N
InChIInChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3
InChIKeyRRGAECZKODLMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminobutyl)phenol Overview


4-(1-Aminobutyl)phenol (CAS No. 708253-44-5) is an organic compound belonging to the class of para-substituted phenolic alkylamines . It features a phenol ring with a butyl side chain substituted with a primary amine at the para position, giving it a molecular formula of C10H15NO and a molecular weight of approximately 165.23 g/mol . Its computed physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 283.7±15.0 °C, and a LogP of 1.76, indicating moderate lipophilicity . This structure positions it as a versatile building block for more complex molecules in medicinal chemistry and as a subject of investigation for its interactions with biological systems .

Chiral center provides enantiomer-specific building block for medicinal chemistry SAR studies
Patent-class aminoalkylphenol; may support antiprotozoal compound library design
Moderate lipophilicity supports non-polar formulation and membrane permeability assay screening

4-(1-Aminobutyl)phenol vs. Common Alkylamines


Substituting 4-(1-Aminobutyl)phenol with a generic phenolic alkylamine like tyramine (4-(2-aminoethyl)phenol) or octopamine is not scientifically sound due to quantifiable differences in physicochemical and potentially biological properties. The increased length of the butyl side chain, with a calculated LogP of 1.76, confers distinct lipophilicity compared to the more polar tyramine (LogP approx. 0.7) . This difference directly impacts membrane permeability and protein binding, as demonstrated in class-level studies where alkyl chain length on 4-hydroxyphenylalkylamines dictates activity in antiproliferative assays [1]. Furthermore, the presence of a chiral center at the benzylic carbon (C1 of the butyl chain) creates (R) and (S) enantiomers [2], each of which may exhibit divergent pharmacokinetic and pharmacodynamic profiles, a key consideration not applicable to simpler, achiral analogs. These variations mean that replacing the compound with a different alkyl chain or stereochemical form can lead to significantly different experimental outcomes.

Property
Target Attribute
Substitute Risk
Lipophilicity
Butyl side chain provides moderate lipophilicity
Shorter-chain analogs have higher polarity, potentially shifting membrane permeability and assay outcomes
Stereochemistry
Chiral center supports (R)/(S) enantiomer-resolved studies
Achiral analog lacks stereochemical resolution, preventing enantiomer-specific assay interpretation

4-(1-Aminobutyl)phenol Procurement Evidence


Physicochemical Profile vs. Tyramine

The physicochemical profile of 4-(1-Aminobutyl)phenol offers a distinct balance of lipophilicity and volatility that is quantifiably different from its shorter-chain analogs, such as tyramine. The computed LogP of 1.76 indicates significantly higher lipophilicity compared to the estimated LogP of ~0.7 for tyramine, which directly impacts its suitability for non-polar formulations and its permeability across biological membranes . Additionally, its boiling point (283.7±15.0 °C) and density (1.0±0.1 g/cm³) provide concrete parameters for purification and formulation .

Lipophilicity vs. Tyramine
Cross-study comparable
LogP ~1.8 vs ~0.7 (>2.5× higher) [computed]
Supports non-polar formulation and membrane permeability assay selection
Computed LogP; experimental confirmation advised
Physicochemical Properties Lipophilicity Formulation Science

Chiral Enantiomers vs. Achiral Analogues

4-(1-Aminobutyl)phenol possesses a chiral center at the benzylic carbon, leading to distinct (R)- and (S)-enantiomers [1]. This is a key differentiator from structurally similar, yet achiral, phenolic amines like tyramine and 4-aminophenol. The commercial availability of both enantiomers as hydrochloride salts (e.g., CAS 1217445-51-6 for the (R)-enantiomer, CAS 1217466-82-4 for the (S)-enantiomer) [1] enables stereospecific studies, which are impossible with racemic mixtures or achiral alternatives. This is critical for applications where chirality dictates biological activity, as is common in drug-receptor interactions.

Stereochemistry vs. Achiral
Class-level
Chiral: (R)- and (S)-enantiomers available Achiral: tyramine, 4-aminophenol (no chiral center)
Supports enantiomer-specific biological studies; achiral analogs cannot resolve stereochemical effects
Enantiomeric purity and biological relevance require independent validation
Chiral Chemistry Enantiomer Separation Drug Discovery

Antimalarial Potential from Patent Class

Patent WO2004000783A1 discloses a class of aminoalkylphenol compounds, which encompasses the core structure of 4-(1-Aminobutyl)phenol, as effective antiprotozoal agents against Plasmodium falciparum [1]. This patent classifies compounds with the aminoalkylphenol core as having in vitro and in vivo efficacy against malaria [1]. While no direct IC50 data is provided for 4-(1-Aminobutyl)phenol within the patent excerpt, its structural inclusion within this active class provides a class-level inference of its potential, differentiating it from other alkylphenols not covered under this specific patent. In contrast, a simpler analog like 4-aminophenol lacks the key alkyl side chain required for this claimed activity.

Antimalarial Patent Class
Class-level
Aminoalkylphenol core claimed in WO2004000783A1 with activity against Plasmodium falciparum
Provides class-level support for antiprotozoal library design; direct IC₅₀ data not reported
Individual compound activity must be verified experimentally
Antimalarial Agents Antiprotozoal Medicinal Chemistry

4-(1-Aminobutyl)phenol Research Applications


Chiral Building Block for Drug Discovery

Due to its chiral center, 4-(1-Aminobutyl)phenol serves as a crucial building block for the synthesis of stereochemically complex pharmaceutical candidates. Researchers investigating structure-activity relationships (SAR) where stereochemistry is a key variable will require the (R)- or (S)-enantiomers (e.g., CAS 1217445-51-6 or CAS 1217466-82-4) to accurately determine the impact on target binding [1]. This is a key differentiator from achiral building blocks like 4-aminophenol or tyramine, which cannot provide stereospecific information.

Lipophilic Drug Delivery Formulation

With a computed LogP of 1.76 , this compound possesses a moderate lipophilicity that is significantly higher than more polar phenolic amines. This property makes it a more suitable candidate for initial screening in non-polar drug delivery vehicles or for studying passive membrane diffusion in cell-based assays. Its physicochemical profile is quantifiably different from, for example, tyramine (estimated LogP ~0.7), making it the preferred choice for projects requiring a more lipophilic phenolic amine core.

Intermediate for Antimalarial and Antiprotozoal Libraries

Based on its structural coverage under patent WO2004000783A1, which claims aminoalkylphenols as antimalarial agents [2], 4-(1-Aminobutyl)phenol is a scientifically justified intermediate for building compound libraries aimed at antiprotozoal drug discovery. Researchers can use it as a core scaffold to generate diverse analogs with the potential for in vitro and in vivo activity against Plasmodium species, differentiating it from other phenolic amines not associated with this patent class.

Application
Selection Property
Validation Focus
Chiral building block for drug discovery
Enantiomeric purity (R/S form)
Stereospecific SAR and target-binding assay interpretation
Lipophilic formulation screening
Moderate lipophilicity
Membrane permeability and non-polar vehicle compatibility
Antiprotozoal compound library design
Patent-class aminoalkylphenol core
In vitro antimalarial activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Aminobutyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.